

A Head-to-Head Comparison of CDK8/19 Chemical Probes: CCT251545 vs. CCT251921

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Compound of Interest

Compound Name: CDK19 Probe 1

Cat. No.: B12376518

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used chemical probes for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), CCT251545 and CCT251921. This analysis is supported by experimental data to inform probe selection for in vitro and in vivo studies.

CCT251545 and CCT251921 are potent and selective inhibitors of the closely related transcriptional kinases CDK8 and CDK19. These kinases are components of the Mediator complex and play crucial roles in regulating gene expression in various signaling pathways, including WNT and STAT1 signaling.[\[1\]](#)[\[2\]](#) Both probes are valuable tools for elucidating the biological functions of CDK8 and CDK19 and for exploring their therapeutic potential in oncology and immunology.

Quantitative Data Comparison

The following tables summarize the key quantitative data for CCT251545 and CCT251921, providing a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical and Cellular Potency

Parameter	CCT251545	CCT251921	Reference
Target(s)	CDK8, CDK19	CDK8, CDK19	[3] [4]
Binding Affinity (Kd)	CDK8: 2 nM (SPR)	Not explicitly stated	[5]
Biochemical IC50	Not explicitly stated	Not explicitly stated	
Cellular Potency (WNT signaling)	IC50: 5 nM (7dF3 cells)	Not explicitly stated	
Cellular Potency (Treg differentiation)	Not evaluated	Effective at 10-50 nM	

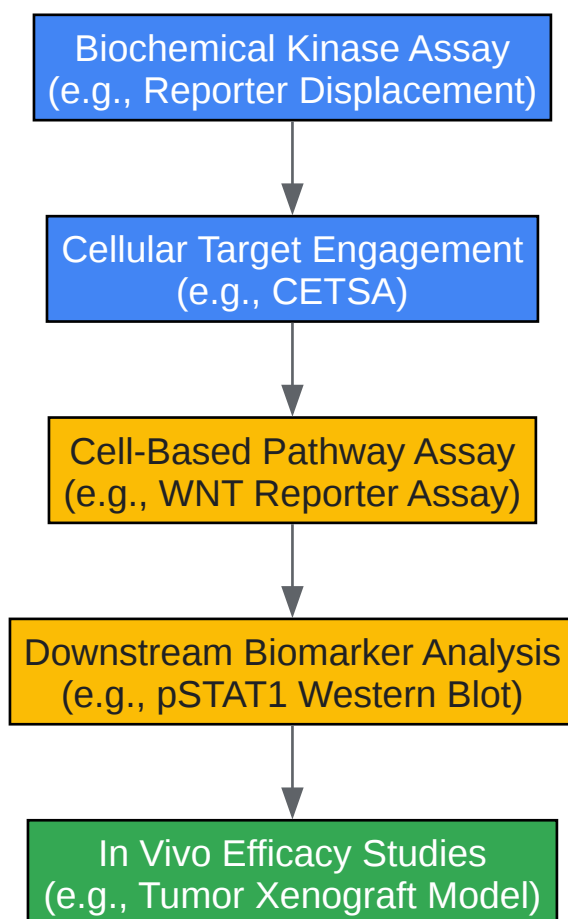
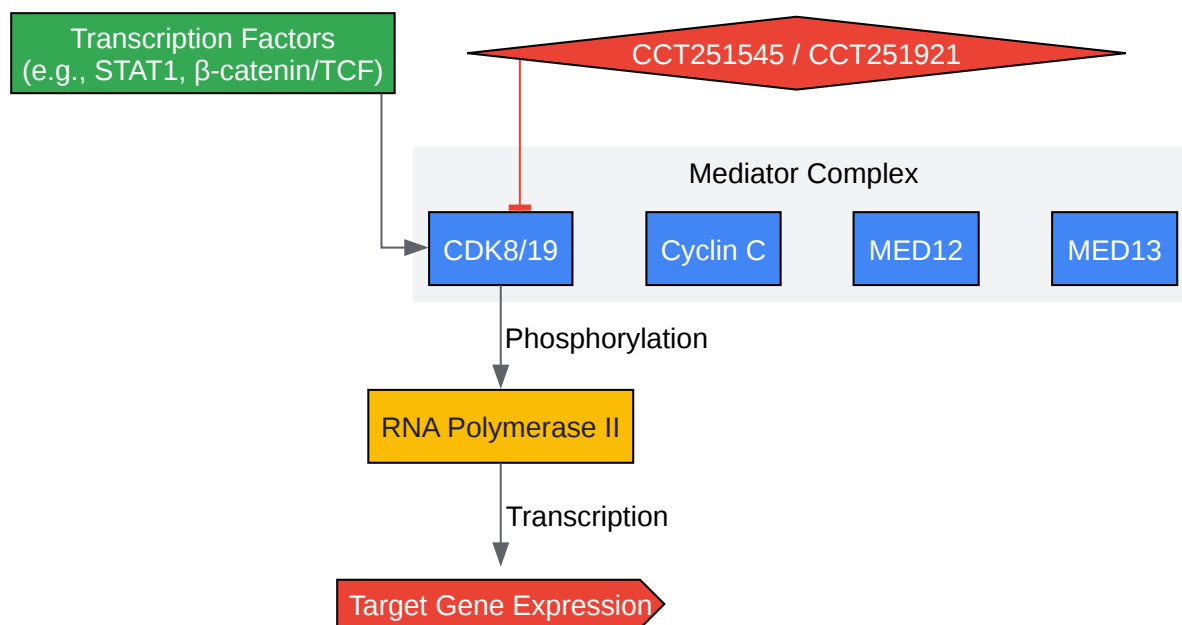
Table 2: Kinase Selectivity Profile of CCT251545

Kinase	CCT251545 Inhibition at 1 μ M	Confirmed IC50	Reference
CDK8	>90%	Potent inhibitor	
CDK19	>90%	Potent inhibitor	
GSK3 α	>50%	462 nM	
GSK3 β	>50%	690 nM	
PRKCQ	>50%	122 nM	
MKK7 β	68%	Not determined	
LCK	>50%	>10 μ M	
PKG1 β	>50%	>10 μ M	
285 other kinases	<50%	-	

Note: A detailed kinase selectivity profile for CCT251921 is not readily available in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by these probes and a general workflow for their characterization.



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